3-(Pyrrolidine-1-carbonyl)phenylboronic acid

Descripción general

Descripción

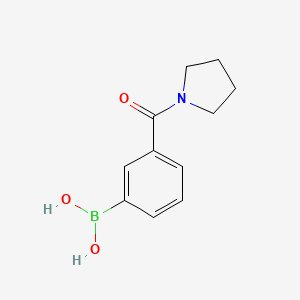

3-(Pyrrolidine-1-carbonyl)phenylboronic acid is an organic compound with the molecular formula C11H14BNO3 and a molecular weight of 219.04 g/mol It is a boronic acid derivative that features a pyrrolidine ring attached to a phenylboronic acid moiety through a carbonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid typically involves the reaction of pyrrolidine with phenylboronic acid derivatives under specific conditions. One common method is the coupling of pyrrolidine with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(Pyrrolidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Alcohols or amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

3-(Pyrrolidine-1-carbonyl)phenylboronic acid has several applications in scientific research:

Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.

Mecanismo De Acción

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The pyrrolidine ring contributes to the compound’s stability and enhances its binding affinity to target molecules .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(1-Pyrrolidinylmethyl)phenylboronic acid

- 3-(Piperidin-1-ylmethyl)phenylboronic acid

- 4-(Morpholine-4-carbonyl)phenylboronic acid

Uniqueness

3-(Pyrrolidine-1-carbonyl)phenylboronic acid is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that influence its reactivity and binding interactions. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .

Actividad Biológica

3-(Pyrrolidine-1-carbonyl)phenylboronic acid is a boronic acid derivative recognized for its significant biological activities, particularly in the realm of cancer research and enzymatic inhibition. With a molecular formula of C11H14BNO3 and a molecular weight of 219.04 g/mol, this compound has garnered attention for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit serine proteases. The boronic acid moiety forms reversible covalent bonds with the hydroxyl groups of serine residues in these enzymes, effectively blocking their catalytic activity. This interaction leads to the formation of a tetrahedral boronate complex, which is crucial for the compound's inhibitory effects on enzymes such as trypsin and chymotrypsin.

Key Pathways Affected

- Apoptosis Induction : In cancer cells, this compound has been shown to induce apoptosis by disrupting key signaling pathways and altering gene expression. It inhibits proteasome activity, resulting in the accumulation of misfolded proteins and subsequent activation of apoptotic pathways.

- Regulation of Proteins : The compound is involved in regulating proteins associated with detoxification processes, suggesting its role in cellular defense mechanisms against toxic substances.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits serine proteases through reversible covalent bonding. |

| Anticancer Activity | Induces apoptosis in cancer cells by inhibiting proteasome function. |

| Cellular Effects | Alters cellular signaling pathways leading to changes in gene expression. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research indicates that at low concentrations, this compound effectively inhibits proteasome activity in various cancer cell lines, leading to increased apoptosis rates. For instance, a study reported a significant reduction in cell viability at concentrations as low as 10 µM over 72 hours.

- Animal Models : In vivo studies have demonstrated that administration of this compound can significantly reduce tumor growth in mouse models. Dosage variations indicate that lower doses (5-10 mg/kg) provide substantial anticancer effects without notable toxicity to normal tissues.

- Comparative Analysis : A comparative study with other boronic acid derivatives showed that this compound exhibits superior enzyme inhibition properties compared to structurally similar compounds like 4-chloro-3-(piperidine-1-carbonyl)phenylboronic acid, highlighting its potential as a more effective therapeutic agent.

Temporal and Dosage Effects

The stability and degradation profile of this compound under physiological conditions have been assessed through temporal studies. Results indicate minimal degradation over time, ensuring prolonged activity within biological systems. Additionally, dosage-dependent studies reveal that higher concentrations lead to increased cytotoxicity against cancer cells but also raise concerns about potential off-target effects.

Propiedades

IUPAC Name |

[3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c14-11(13-6-1-2-7-13)9-4-3-5-10(8-9)12(15)16/h3-5,8,15-16H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTMJRKRWYTPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463385 | |

| Record name | 3-(Pyrrolidine-1-carbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723281-53-6 | |

| Record name | 3-(Pyrrolidine-1-carbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.